molecular formula C11H14ClNO B13300169 3-[(3-Chlorophenyl)methyl]pyrrolidin-3-ol

3-[(3-Chlorophenyl)methyl]pyrrolidin-3-ol

Cat. No.: B13300169
M. Wt: 211.69 g/mol
InChI Key: QKUZDIBVTVITIO-UHFFFAOYSA-N
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Description

3-[(3-Chlorophenyl)methyl]pyrrolidin-3-ol is a pyrrolidine derivative featuring a chlorophenylmethyl substituent at the 3-position of the pyrrolidin-3-ol scaffold. Its molecular formula is C₁₁H₁₄ClNO, with a molar mass of 211.69 g/mol . The compound is identified by CAS numbers 1033012-64-4 (free base) and 1427378-96-8 (hydrochloride salt) .

Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

3-[(3-chlorophenyl)methyl]pyrrolidin-3-ol

InChI

InChI=1S/C11H14ClNO/c12-10-3-1-2-9(6-10)7-11(14)4-5-13-8-11/h1-3,6,13-14H,4-5,7-8H2

InChI Key

QKUZDIBVTVITIO-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1(CC2=CC(=CC=C2)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-[(3-Chlorophenyl)methyl]pyrrolidin-3-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while substitution of the chlorine atom can yield a variety of substituted benzyl derivatives .

Scientific Research Applications

3-[(3-Chlorophenyl)methyl]pyrrolidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(3-Chlorophenyl)methyl]pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

3-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol

  • Molecular Formula: C₁₁H₁₄FNO
  • Molar Mass : 195.24 g/mol
  • Key Differences: Replacing chlorine with fluorine reduces molecular weight and alters electronic properties (fluorine’s electronegativity and smaller atomic radius).

3-[(4-Chlorophenyl)methyl]pyrrolidin-3-ol Hydrochloride

  • Molecular Formula: C₁₁H₁₄ClNO·HCl
  • Molar Mass : 248.15 g/mol
  • Key Differences : The para-chloro substitution on the phenyl ring may enhance steric bulk compared to the meta-substituted analog, affecting receptor binding or solubility .

1-(3-(Trifluoromethyl)phenyl)pyrrolidin-3-ol

  • Molecular Formula: C₁₁H₁₄F₃NO
  • Molar Mass : 233.23 g/mol
  • Key Differences : The trifluoromethyl group introduces strong electron-withdrawing effects, increasing lipophilicity and metabolic stability, common in agrochemicals and pharmaceuticals .

Functional Group Modifications

[3-(3-Fluoro-4-Methoxyphenyl)pyrrolidin-3-yl]methanol

  • Molecular Formula: C₁₂H₁₆FNO₂
  • Molar Mass : 225.26 g/mol
  • Key Differences : The addition of a methoxy group and fluorine enhances polarity and hydrogen-bonding capacity. This compound is highlighted for applications in drug development and materials science .

3-((3-Fluorophenoxy)methyl)pyrrolidin-3-ol

  • Molecular Formula: C₁₁H₁₄FNO₂
  • Molar Mass : 211.23 g/mol
  • Key Differences: A phenoxy linker replaces the phenylmethyl group, altering conformational flexibility and electronic distribution. This structural variation may influence bioavailability .

Salt Forms and Derivatives

3-[(3-Chlorophenyl)methyl]pyrrolidin-3-ol Hydrochloride

  • Molecular Formula: C₁₁H₁₄ClNO·HCl
  • Molar Mass : 248.15 g/mol
  • Key Differences : The hydrochloride salt improves aqueous solubility and crystallinity, critical for formulation in pharmaceutical contexts .

Dimethyl [2R,3R,4S)-2,4-Diphenylpyrrolidin-3-yl]phosphonate

  • Molecular Formula: C₁₉H₂₄NO₃P
  • Molar Mass : 345.37 g/mol

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties/Applications Reference ID
3-[(3-Chlorophenyl)methyl]pyrrolidin-3-ol C₁₁H₁₄ClNO 211.69 3-Cl-phenylmethyl, pyrrolidin-3-ol Medicinal chemistry lead optimization
3-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol C₁₁H₁₄FNO 195.24 3-F-phenylmethyl Compact molecular shape
1-(3-(Trifluoromethyl)phenyl)pyrrolidin-3-ol C₁₁H₁₄F₃NO 233.23 3-CF₃-phenylmethyl Agrochemically stable scaffold
3-[(4-Chlorophenyl)methyl]pyrrolidin-3-ol HCl C₁₁H₁₄ClNO·HCl 248.15 4-Cl-phenylmethyl, hydrochloride salt Improved solubility
[3-(3-Fluoro-4-Methoxyphenyl)pyrrolidin-3-yl]methanol C₁₂H₁₆FNO₂ 225.26 3-F-4-OMe-phenyl, methanol Multidisciplinary applications

Research Findings and Implications

  • Synthetic Accessibility : Derivatives like 3-[(3-chlorophenyl)methyl]pyrrolidin-3-ol are synthesized via nucleophilic substitution or reductive amination, as seen in related pyrrolidine analogs .
  • Structure-Activity Relationships (SAR) : Fluorine and trifluoromethyl groups enhance metabolic stability, while chlorine improves binding affinity in receptor-ligand interactions .
  • Salt Forms : Hydrochloride salts (e.g., CAS 1427378-96-8) are preferred in pharmaceutical formulations due to enhanced stability and solubility .

Biological Activity

3-[(3-Chlorophenyl)methyl]pyrrolidin-3-ol, a compound with significant medicinal chemistry potential, is characterized by its unique structure that includes a pyrrolidine ring substituted with a chlorophenyl group and a hydroxyl group. This compound has garnered interest due to its possible interactions with neurotransmitter systems and its implications in treating various medical conditions, particularly mood disorders and neurodegenerative diseases.

  • Molecular Formula : C₁₀H₁₂ClN₁O
  • Molecular Weight : 197.66 g/mol

The presence of both the hydroxyl and chlorophenyl groups contributes to its reactivity and potential biological activity. The compound can undergo various reactions typical of alcohols, which may influence its pharmacological properties.

Research indicates that compounds containing the pyrrolidine structure, including 3-[(3-Chlorophenyl)methyl]pyrrolidin-3-ol, exhibit a range of biological activities. Preliminary studies suggest interactions with adrenergic receptors, which are crucial for mood regulation and cognitive functions. The modulation of these receptors could lead to antidepressant effects, making this compound a candidate for further investigation in psychiatric disorders.

Biological Activities

The biological activities associated with 3-[(3-Chlorophenyl)methyl]pyrrolidin-3-ol include:

  • Antidepressant Activity : Potential to modulate neurotransmitter systems involved in mood regulation.
  • Anticonvulsant Properties : Pyrrolidine derivatives have been studied for their anticonvulsant effects in preclinical models, indicating possible therapeutic applications in epilepsy.
  • Antimicrobial Effects : Similar pyrrolidine compounds have shown promise as inhibitors against multidrug-resistant bacteria, suggesting potential applications in infectious disease treatment .

Study 1: Antidepressant Potential

A study exploring the antidepressant potential of pyrrolidine derivatives highlighted the importance of structural modifications in enhancing efficacy against serotonin reuptake mechanisms. The findings indicated that compounds with similar structural motifs to 3-[(3-Chlorophenyl)methyl]pyrrolidin-3-ol displayed significant improvements in mood-related behaviors in animal models.

Study 2: Anticonvulsant Activity

In another research investigation, the anticonvulsant activity of pyrrolidine derivatives was assessed using the maximal electroshock (MES) test. Compounds similar to 3-[(3-Chlorophenyl)methyl]pyrrolidin-3-ol exhibited promising results, suggesting that modifications to the pyrrolidine ring could enhance anticonvulsant efficacy.

Study 3: Antimicrobial Efficacy

Research on pyrrolidine derivatives as inhibitors of PBP3 (Penicillin-Binding Protein 3) demonstrated their ability to target multidrug-resistant strains of Pseudomonas aeruginosa. The study revealed that structural features such as the hydroxyl group significantly contribute to the biological activity against these pathogens .

Comparative Analysis

To better understand the unique properties of 3-[(3-Chlorophenyl)methyl]pyrrolidin-3-ol, a comparison with related compounds is useful:

Compound NameStructure FeaturesUnique Aspects
4-(3-Chlorophenyl)pyrrolidin-3-olSimilar pyrrolidine structureDifferent substitution pattern on the pyrrolidine ring
1-(3-Chlorophenyl)piperidinePiperidine ring instead of pyrrolidineExhibits different pharmacological properties
2-(4-Chlorophenyl)pyrrolidineDifferent chlorophenyl substitutionMay show different receptor affinity

This table illustrates how variations in substitution patterns can lead to significant differences in biological activity and pharmacological profiles.

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